molecular formula C15H16N2O4S B7572411 Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No. B7572411
M. Wt: 320.4 g/mol
InChI Key: VZODUWMWVYMJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate, also known as MTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of thiazole-based compounds and is known for its anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression and plays a role in cancer development. Additionally, Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has been shown to inhibit the growth of bacterial cells by disrupting their cell membrane.
Biochemical and Physiological Effects
Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has been shown to disrupt the cell membrane of bacterial cells, leading to their death.

Advantages and Limitations for Lab Experiments

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step reaction process. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research fields. However, there are also limitations to using Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate in lab experiments. It is a relatively new compound and there is still much to be learned about its mechanisms of action and potential side effects.

Future Directions

There are several future directions for the study of Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate. One area of research is the development of more efficient synthesis methods for Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate. Another area of research is the investigation of the potential side effects of Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate and the development of strategies to mitigate these effects. Additionally, further research is needed to fully understand the mechanisms of action of Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate and its potential therapeutic applications in various scientific research fields.
Conclusion
Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-bacterial properties and has been extensively studied for its potential use in the treatment of various diseases. While there are still limitations to using Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate in lab experiments, its promising results suggest that it has the potential to be a valuable tool in scientific research.

Synthesis Methods

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-mercaptoacetic acid with methyl chloroacetate to form methyl 2-mercaptoacetate. This intermediate is then reacted with 2-bromo-1-phenylethanone and sodium ethoxide to form 2-[2-(1-phenylethyl)-1,3-thiazol-4-yl]ethan-1-ol. The final step involves the reaction of the intermediate with 2-methoxy-2-phenylacetic acid chloride to form Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate.

Scientific Research Applications

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate has been shown to possess anti-bacterial properties and has been studied for its potential use in the treatment of bacterial infections.

properties

IUPAC Name

methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-12(18)8-11-9-22-15(16-11)17-14(19)13(21-2)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZODUWMWVYMJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate

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